molecular formula C7H12N4 B2612492 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine CAS No. 1553917-14-8

3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2612492
CAS No.: 1553917-14-8
M. Wt: 152.201
InChI Key: ZWOCXKRTRYDLIO-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.2 g/mol . This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

5-cyclobutyl-2-methyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11-7(8)9-6(10-11)5-3-2-4-5/h5H,2-4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOCXKRTRYDLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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